molecular formula C20H17N3O3S B4708740 methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

Cat. No.: B4708740
M. Wt: 379.4 g/mol
InChI Key: JHFSJNWXDXCNRW-UHFFFAOYSA-N
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Description

Methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features an indole moiety, a quinazoline ring, and a thioxo group. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. One common approach is to start with the indole derivative, which undergoes a series of reactions including alkylation, cyclization, and thioxo group introduction. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups .

Mechanism of Action

The mechanism of action of methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in cellular pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O3S/c1-26-19(25)12-6-7-15-17(10-12)22-20(27)23(18(15)24)9-8-13-11-21-16-5-3-2-4-14(13)16/h2-7,10-11,21H,8-9H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHFSJNWXDXCNRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CNC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 2
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 3
Reactant of Route 3
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 4
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 5
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-[2-(1H-indol-3-yl)ethyl]-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate

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